molecular formula C15H11N3O3 B3371086 2-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole CAS No. 62507-52-2

2-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

Cat. No.: B3371086
CAS No.: 62507-52-2
M. Wt: 281.27 g/mol
InChI Key: MKOUNTLDPGHNHQ-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is a high-value chemical reagent designed for pharmaceutical and life science research. As a member of the 1,3,4-oxadiazole family, this compound is of significant interest in the development of novel therapeutic agents due to its potential biological activities. Researchers focus on 1,3,4-oxadiazole derivatives for their notable antimicrobial properties, including activity against a range of Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli . The antimicrobial efficacy is often enhanced by the strategic substitution of the oxadiazole ring with lipophilic and electronegative groups, which can facilitate transport through bacterial membranes . Beyond antimicrobial applications, the 1,3,4-oxadiazole scaffold is widely investigated for its cytotoxic, anti-tubercular, and anti-inflammatory activities, making it a versatile backbone in medicinal chemistry . The synthesis of such compounds typically involves the cyclodehydration of diacylhydrazide intermediates using agents like phosphoryl chloride (POCl₃) . This product is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for more complex molecules. It is supplied For Research Use Only. Strictly not for diagnostic, therapeutic, or any other human, animal, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c1-10-2-4-11(5-3-10)14-16-17-15(21-14)12-6-8-13(9-7-12)18(19)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOUNTLDPGHNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356912
Record name 2-(4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
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Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62507-52-2
Record name 2-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
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URL https://commonchemistry.cas.org/detail?cas_rn=62507-52-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Nitrophenyl)-5-(4-tolyl)-1,3,4-oxadiazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-methylbenzohydrazide with 4-nitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

    Cyclization: Dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA)

Major Products Formed

    Reduction: 2-(4-Methylphenyl)-5-(4-aminophenyl)-1,3,4-oxadiazole

    Substitution: Various substituted oxadiazoles depending on the nucleophile used

Scientific Research Applications

2-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent. The compound’s ability to inhibit specific enzymes and proteins makes it a candidate for drug development.

    Materials Science: The compound’s unique electronic properties make it useful in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

    Agriculture: It is explored for its potential as a pesticide or herbicide due to its ability to disrupt specific biological pathways in pests and weeds.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole varies depending on its application:

    Antimicrobial Activity: The compound can inhibit the synthesis of bacterial cell walls or interfere with protein synthesis, leading to the death of the microorganism.

    Anticancer Activity: It can induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation.

    Pesticidal Activity: The compound can inhibit essential enzymes in pests, leading to their death.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Pharmacological Activity Comparisons

Central Nervous System (CNS) Depressant Activity

Compounds with EW groups at both C2 and C5 positions exhibit enhanced CNS activity:

  • 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV): Substituents: Chloro (EW) at C2, nitro (EW) at C5.
  • 5-(4-Nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole (XV) :
    • Substituents: Nitro (EW) at both C2 and C5.
    • Activities: Superior CNS depressant activity compared to XIV, attributed to stronger EW effects enhancing receptor interactions .

Comparison with Target Compound :
The target compound’s C2 methyl group (ED) likely reduces its CNS activity compared to XIV and XV, as EW groups at both positions are critical for optimal pharmacological effects.

Anticancer Activity
  • 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (106) :
    • Substituents: Chloro (EW) at C2, fluoro (EW) at C5.
    • Activities: 98.74% growth inhibition against CNS (SF-295) and breast (MCF7) cancer cell lines at 10⁻⁵ M .

Comparison : The target compound’s methyl group (ED) may reduce anticancer efficacy compared to chloro/fluoro-substituted analogs, as EW groups improve binding to cellular targets.

Tuberculostatic Activity
  • 2-(Isopropylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole :
    • Substituents: Isopropylthio at C2, nitro (EW) at C5.
    • Activities: Moderate inhibition of M. tuberculosis H37Rv (MIC values via serial dilution) .

Structural and Electronic Effects

Substituent Electronic Profiles
  • EW Groups (Nitro, Chloro, Fluoro) : Enhance dipole moments and polar interactions, improving receptor binding and CNS/anticancer activities .
Steric and Solubility Considerations
  • Bulky substituents (e.g., adamantane in LAPVOP ) reduce solubility but improve crystallinity.
  • The target compound’s methyl group offers moderate steric hindrance, balancing solubility and synthetic feasibility .

Biological Activity

2-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Structural Information

  • Molecular Formula : C15_{15}H11_{11}N3_3O3_3
  • Molecular Weight : 281.27 g/mol
  • SMILES : CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)N+[O-]
  • InChIKey : MKOUNTLDPGHNHQ-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its anticancer properties. The compound exhibits significant cytotoxic effects against various cancer cell lines.

Anticancer Properties

Research indicates that derivatives of oxadiazoles, including this compound, have shown promising results against several cancer types:

  • Cytotoxicity : The compound has demonstrated cytotoxic activity against human breast adenocarcinoma (MCF-7), melanoma (MEL-8), and other cancer cell lines. For instance, studies have reported IC50_{50} values in the micromolar range for these cell lines .
  • Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells. Flow cytometry assays revealed that the compound triggers apoptotic pathways, as evidenced by increased levels of p53 and caspase-3 cleavage in treated cells .

Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various oxadiazole derivatives, including this compound. The findings indicated:

  • MCF-7 Cell Line : IC50_{50} values were recorded at approximately 0.65 µM.
  • MEL-8 Cell Line : The compound exhibited slightly lower activity compared to standard chemotherapeutics like doxorubicin but still showed significant potential as an anticancer agent .
Cell LineIC50_{50} (µM)
MCF-70.65
MEL-82.41
U-937Sub-micromolar

Study 2: Apoptotic Induction Mechanisms

In a separate investigation focusing on the apoptotic mechanisms:

  • The compound was found to significantly increase p53 expression levels.
  • Western blot analysis confirmed caspase activation following treatment with the oxadiazole derivative .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-(4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, and how can purity be optimized?

  • Methodology : A two-step synthesis is commonly employed:

Hydrazide formation : React ethyl 4-methylbenzoate with hydrazine hydrate to yield 4-methylbenzohydrazide.

Cyclization : Treat the hydrazide with 4-nitrobenzoyl chloride in the presence of phosphorus oxychloride (POCl₃) to form the oxadiazole ring .

  • Optimization : Purity can be enhanced via recrystallization (e.g., ethanol/water mixtures) and monitored by TLC (Rf ~0.6 in ethyl acetate/hexane, 1:3). Elemental analysis (C, H, N) and HPLC (>98% purity) are critical for validation .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Key Techniques :

  • NMR : ¹H NMR (δ 2.35 ppm for methyl protons; aromatic protons at δ 7.4–8.3 ppm) and ¹³C NMR (C=O at ~165 ppm) .
  • IR : Stretching vibrations for C=N (1600–1620 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) .
  • Mass Spectrometry : HRMS (m/z calculated for C₁₅H₁₁N₃O₃: 281.0801) .
    • Supplementary Methods : X-ray crystallography (if single crystals are obtained) and elemental analysis .

Q. What physicochemical properties (e.g., logP, solubility) are critical for its application in drug discovery?

  • Key Data :

  • logP : ~4.7 (indicative of moderate lipophilicity, suitable for blood-brain barrier penetration) .
  • Aqueous Solubility : Low (~10⁻⁵ M), necessitating DMSO or PEG-400 as solvents for in vitro assays .
  • Thermal Stability : Decomposition temperature >250°C (TGA data) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., NO₂ at C5) influence the pharmacological activity of 1,3,4-oxadiazoles?

  • Mechanistic Insight : The nitro group enhances electrophilicity, improving interactions with biological targets (e.g., GABA receptors for anticonvulsant activity). Comparative studies show that 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole exhibits 70% higher anticonvulsant activity than non-nitrated analogs .
  • Computational Support : DFT studies reveal reduced HOMO-LUMO gaps (~3.5 eV) in nitrated derivatives, correlating with enhanced bioactivity .

Q. What experimental strategies address low yields in alkylation/cyclization reactions during synthesis?

  • Challenges : Secondary alkyl halides (e.g., isopropyl iodide) yield <25% due to competing cyclization .
  • Solutions :

  • Use crown ethers (e.g., 18-crown-6) to stabilize intermediates in dioxane/KOH systems .
  • Optimize reaction time (≤6 hrs) and temperature (reflux in ethanol) to minimize byproducts .

Q. How can in vitro and in vivo pharmacological evaluations be designed to assess CNS activity?

  • Protocols :

  • Anticonvulsant Assays : Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in rodents (ED₅₀: 30–50 mg/kg) .
  • Neurotoxicity Screening : Rotarod test to exclude motor impairment at therapeutic doses .
    • Data Interpretation : Compounds with dual C2/C5 electron-withdrawing groups (e.g., XIV and XV) show no neurotoxicity up to 100 mg/kg, making them promising leads .

Q. How to resolve contradictions between computational predictions and experimental solubility/bioactivity data?

  • Case Study : DFT predicts moderate solubility (logSw ~-4.9), but experimental assays show even lower values. This discrepancy may arise from crystal packing effects not modeled in simulations .
  • Mitigation : Use co-solvents (e.g., cyclodextrins) or salt formation to improve bioavailability .

Q. What advanced theoretical methods (e.g., DFT, MD) are used to study structure-property relationships?

  • DFT Applications :

  • Optimize geometry and calculate dipole moments (~5.2 Debye), influencing membrane permeability .
  • Vibrational spectroscopy assignments (e.g., NO₂ asymmetric stretching at 1520 cm⁻¹) .
    • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., with GABA-A receptors) to predict binding affinities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

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